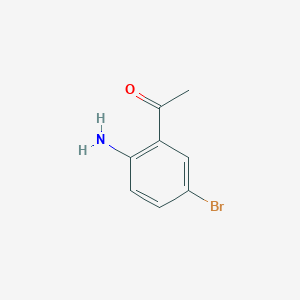

1-(2-Amino-5-bromophenyl)ethanone

Beschreibung

Significance as a Versatile Synthetic Intermediate in Heterocyclic Chemistry and Fine Chemical Synthesis

The strategic placement of an amino group, a bromine atom, and an acetyl group on the phenyl ring of 1-(2-Amino-5-bromophenyl)ethanone imparts a high degree of versatility, rendering it a sought-after intermediate in the synthesis of a wide array of organic compounds. Its utility is particularly pronounced in the construction of heterocyclic systems, which form the core of many pharmaceuticals, agrochemicals, and functional materials.

One of the prominent applications of this compound is in the synthesis of quinoline (B57606) derivatives. wikipedia.orgorganic-chemistry.org Quinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. nih.govscielo.br The presence of the ortho-amino acetylphenyl moiety in this compound allows it to participate in classic quinoline syntheses such as the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. mdpi.com This approach provides a direct and efficient route to substituted quinolines, with the bromine atom serving as a handle for further molecular diversification.

Beyond quinolines, this compound is a valuable precursor for the synthesis of other important heterocyclic scaffolds, such as benzodiazepines. nih.gov Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties. nih.gov The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines with ketones, a reaction for which 2-amino-5-bromoacetophenone can serve as a key starting material. nih.gov The resulting benzodiazepine (B76468) derivatives can be further modified to explore structure-activity relationships and develop new therapeutic agents.

The significance of this compound extends to the broader field of fine chemical synthesis. Acetophenone (B1666503) and its derivatives are recognized as valuable precursors in the development of pharmaceuticals and agrochemicals. nih.gov The ability to introduce various substituents onto the acetophenone core allows for the fine-tuning of biological activity. nih.gov The bromo- and amino-substituents on this compound provide reactive sites for a variety of chemical transformations, enabling the synthesis of a diverse library of compounds for screening and development in these industries.

Overview of its Structural Features and Reactivity Potential in Advanced Organic Transformations

The chemical behavior and synthetic utility of this compound are direct consequences of its distinct structural features. The molecule consists of an acetophenone core substituted with an amino group at the ortho position and a bromine atom at the para position relative to the amino group.

Structural Features:

The conformation of this compound has been studied, revealing that the carbonyl group of the acetyl moiety is directed towards the amino group. researchgate.netresearchgate.net This orientation is stabilized by an intramolecular hydrogen bond between one of the amine protons and the carbonyl oxygen atom. researchgate.net This structural arrangement influences the compound's reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 29124-56-9 |

| Molecular Formula | C8H8BrNO |

| Molecular Weight | 214.06 g/mol |

| Appearance | White to Yellow to Brown Solid |

| IUPAC Name | This compound |

| Synonyms | 2'-Amino-5'-bromoacetophenone, 2-Acetyl-4-bromoaniline |

Reactivity Potential:

The reactivity of this compound is governed by the interplay of its functional groups, making it a versatile substrate for a range of advanced organic transformations.

Reactions involving the Amino Group: The primary amino group is nucleophilic and can participate in various condensation reactions, such as the formation of imines, enamines, and amides. This reactivity is central to the synthesis of heterocyclic compounds like quinolines and benzodiazepines. wikipedia.org

Reactions of the Acetyl Group: The acetyl group possesses a reactive carbonyl carbon and α-protons. The carbonyl group can undergo nucleophilic addition and condensation reactions. The α-protons are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions like aldol (B89426) condensations and alkylations.

The Role of the Bromine Atom: The bromine atom on the aromatic ring is a key feature that enhances the synthetic potential of the molecule. It can be substituted through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl groups. This provides a powerful tool for creating complex molecular structures.

Combined Reactivity for Heterocycle Synthesis: The proximate positioning of the amino and acetyl groups is particularly advantageous for the synthesis of fused heterocyclic systems. For instance, the Friedländer synthesis of quinolines relies on the intramolecular cyclization between these two functional groups after an initial intermolecular condensation. mdpi.com

The α-bromination of acetophenone derivatives is a significant transformation in organic synthesis, yielding valuable intermediates for the production of pharmaceuticals and other chemicals. nih.gov While this reaction is typically performed on the acetyl group's α-carbon, the presence of the bromine atom on the phenyl ring of this compound already provides a site for further functionalization.

Historical Context and Evolution of Research Involving Haloanilines and Acetophenone Derivatives

The development and application of this compound are rooted in the broader historical evolution of research on haloanilines and acetophenone derivatives.

The study of anilines dates back to the 19th century, with the initial oxidation of aniline (B41778) reported by F. Ferdinand Runge in 1834. fupress.netresearchgate.net Early research focused on the colorful products obtained from aniline oxidation, leading to the development of synthetic dyes like aniline black. fupress.net Over time, the focus shifted towards understanding the structure and reactivity of aniline and its derivatives, including halogenated anilines. Haloanilines have been identified as a class of disinfection byproducts in drinking water, which has spurred research into their occurrence and properties. acs.org In synthetic chemistry, haloanilines became important intermediates, with the halogen atom serving as a key functional group for substitution and cross-coupling reactions.

Acetophenone, the parent compound of this compound, was first synthesized in the 19th century and has since become a cornerstone of organic synthesis. britannica.com Its preparation has evolved from early methods to large-scale industrial processes. wikipedia.org Initially used in perfumery, its role expanded significantly as a precursor for resins and pharmaceuticals. nih.govbritannica.com The Fries rearrangement, which converts aromatic esters to hydroxyaryl ketones, is a classic reaction that highlights the importance of substituted acetophenones in organic synthesis. scribd.com

The convergence of research on haloanilines and acetophenones led to the exploration of compounds like this compound. The combination of the reactive functionalities from both parent structures in a single molecule created a powerful and versatile building block. The evolution of synthetic methodologies, particularly the development of transition-metal-catalyzed cross-coupling reactions, has greatly expanded the utility of such bifunctional compounds, allowing for the efficient construction of complex molecules that were previously difficult to access.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-amino-5-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGVHKOIDFMQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454291 | |

| Record name | 1-(2-AMINO-5-BROMOPHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29124-56-9 | |

| Record name | 1-(2-AMINO-5-BROMOPHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 1 2 Amino 5 Bromophenyl Ethanone

Regioselective Bromination Methodologies for Substituted Anilines

The introduction of a bromine atom at a specific position on the aniline (B41778) ring is a critical step in the synthesis of 1-(2-amino-5-bromophenyl)ethanone. The amino group of aniline is a strong ortho-, para-director in electrophilic aromatic substitution reactions, which can lead to a mixture of products. wikipedia.org Therefore, achieving high regioselectivity is paramount.

Several methodologies have been developed to control the bromination of substituted anilines. One approach involves the use of a copper-catalyzed oxidative bromination. This method utilizes sodium bromide as the bromine source and sodium persulfate as the oxidant in the presence of a copper(II) sulfate (B86663) catalyst. acs.orgnih.gov This system allows for the regioselective bromination of anilines under relatively mild conditions. nih.gov

Another widely used reagent for selective bromination is N-bromosuccinimide (NBS). The regioselectivity of bromination with NBS can be significantly influenced by the choice of solvent. rsc.org The polarity of the reaction medium can be tuned to favor the formation of the desired isomer. rsc.org For instance, studies have shown that the solvent can markedly affect the ratio of ortho- and para-bromo isomers when brominating meta-substituted anilines. rsc.org

Furthermore, a one-pot regioselective bromination of aromatic amines has been reported, which involves the in-situ generation of a tin amide intermediate. chem-station.com Treatment of an aniline with n-butyllithium followed by trimethyltin (B158744) chloride forms the corresponding tin amide. chem-station.com Subsequent reaction with bromine and a fluoride (B91410) workup yields the p-bromoaniline with high selectivity, avoiding the formation of di-brominated byproducts. chem-station.com The use of directing groups on the aniline nitrogen can also effectively guide the bromination to the desired position. nih.gov

The table below summarizes various reagents and their effectiveness in the regioselective bromination of anilines.

| Reagent/System | Key Features | Selectivity | Reference |

| CuSO₄·5H₂O / NaBr / Na₂S₂O₈ | Copper-catalyzed oxidative bromination. | High regioselectivity. | acs.orgnih.gov |

| N-Bromosuccinimide (NBS) | Solvent-dependent regioselectivity. | Tunable by solvent polarity. | rsc.org |

| n-BuLi / Me₃SnCl / Br₂ | One-pot reaction via a tin amide intermediate. | High para-selectivity. | chem-station.com |

| Copper Halides in Ionic Liquids | Mild conditions for para-halogenation. | High yields for para-isomers. | mdpi.com |

Controlled Acylation Techniques for ortho-Aminoaryl Systems

The introduction of an acetyl group ortho to the amino group in a brominated aniline presents a significant challenge. The direct Friedel-Crafts acylation of anilines is often problematic because the amino group can react with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. quora.com This interaction forms a salt, which makes the catalyst ineffective and the amino group a strong deactivating group. quora.com

To overcome this, various strategies for controlled ortho-acylation have been developed. One effective method involves the use of a directing group on the aniline nitrogen. For example, a removable carbamate (B1207046) directing group can be employed in a palladium-catalyzed ortho-acylation reaction. acs.org This approach allows for the reaction to proceed with high regioselectivity under mild conditions. acs.org The carbamate group can be easily removed after acylation to yield the desired 2-amino aromatic ketone. acs.org

Ruthenium-catalyzed ortho-acylation of N-(2-pyridyl)-anilines using α-oxycarboxylic acids as the acyl source is another viable strategy. rsc.org This method also proceeds under mild conditions and demonstrates good functional group tolerance, providing the ortho-acylated products in moderate to good yields. rsc.org The Sugasawa reaction, which is the ortho-acylation of unprotected anilines using nitriles and a Lewis acid, is a classic method for this transformation. chem-station.com

Recent advances in catalyst development have also enabled the catalytic Friedel-Crafts acylation of anilide derivatives. The use of specific catalysts, such as tri(perfluoroalkane sulfonate) compounds of elements from groups 3-5, can effectively promote the acylation of anilides, which are less basic than anilines and thus less prone to catalyst deactivation. google.comgoogle.com

The following table highlights different approaches to the controlled acylation of aniline derivatives.

| Method | Catalyst/Reagent | Directing Group | Key Advantage | Reference |

| Palladium-Catalyzed Acylation | Pd(OAc)₂ | Carbamate | High ortho-selectivity and removable directing group. | acs.org |

| Ruthenium-Catalyzed Acylation | Ruthenium(II) | N-(2-pyridyl) | Mild conditions and good functional group tolerance. | rsc.org |

| Sugasawa Reaction | Lewis Acid (e.g., BCl₃) | None (for unprotected anilines) | Direct ortho-acylation using nitriles. | chem-station.com |

| Catalytic Friedel-Crafts of Anilides | Tri(perfluoroalkane sulfonate) compounds | Acyl (on nitrogen) | Enables catalytic acylation of less basic aniline derivatives. | google.comgoogle.com |

Optimization of Reaction Conditions for Enhanced Yields and Purity in Laboratory and Pilot-Scale Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, both in the laboratory and during scale-up to pilot plant production. Key parameters that require careful control include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.

For instance, in the synthesis of related acetophenones, reaction temperature and time have been shown to be critical. orgsyn.org A detailed procedure for the synthesis of a substituted acetophenone (B1666503) highlights the importance of controlled addition of reagents and careful temperature management during the reaction and work-up to achieve high yields of pure product. orgsyn.org The choice of solvent can also significantly impact the reaction outcome, as seen in aerobic copper-mediated reactions where acetonitrile (B52724) was found to be the optimal solvent. nih.gov

When scaling up a synthesis from the laboratory to a pilot plant, several additional factors come into play. These include heat and mass transfer, mixing efficiency, and the safe handling of large quantities of chemicals. axel-one.com Pilot-scale reactors are designed to mimic industrial production conditions, allowing for the identification and resolution of potential scale-up issues. axel-one.com The development of robust analytical methods, such as HPLC and GC, is essential for monitoring reaction progress and ensuring the quality of the final product. axel-one.com

The table below outlines key parameters and their importance in the optimization of the synthesis of this compound.

| Parameter | Importance in Optimization | Considerations for Scale-Up |

| Temperature | Affects reaction rate and selectivity. Can lead to side reactions if not controlled. | Efficient heat transfer becomes critical in larger reactors. |

| Reaction Time | Ensures complete conversion of starting materials without product degradation. | Needs to be re-optimized to account for different mixing and heat transfer characteristics. |

| Solvent | Influences solubility of reagents, reaction rate, and can affect regioselectivity. | Solvent recovery and recycling are important for economic and environmental reasons. |

| Catalyst Loading | Minimizing catalyst usage is economically and environmentally beneficial. | Catalyst deactivation and recovery are major concerns at larger scales. |

| Work-up Procedure | Crucial for isolating a pure product. Includes extractions, washes, and crystallization. | The volume of extraction solvents and waste generated needs to be managed. |

Exploration of Sustainable and Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green approaches can be considered to make the process more sustainable.

One of the key principles of green chemistry is the use of safer solvents. Water is an ideal green solvent, and its use in organic synthesis is highly desirable. nih.gov Exploring aqueous reaction conditions for the bromination and acylation steps could significantly reduce the use of volatile organic compounds (VOCs).

The use of catalysts is another cornerstone of green chemistry, as they can reduce energy consumption and waste generation. nih.gov The development of highly active and selective catalysts for the synthesis of α-aryl ketones, for example, allows for reactions to be carried out with very low catalyst loadings. organic-chemistry.org

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is a promising green alternative to traditional solution-phase synthesis. researchgate.net This technique can lead to shorter reaction times, higher yields, and simpler work-up procedures. researchgate.net The α-bromination of acetophenones, a key transformation in related syntheses, has been successfully carried out using mechanochemical methods. researchgate.net

Microwave-assisted synthesis is another green technology that can accelerate reaction rates and improve yields. nih.gov Tandem reactions, where multiple synthetic steps are carried out in a single pot, can also contribute to a greener process by reducing the number of purification steps and minimizing waste. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Approach | Application in Synthesis | Potential Benefits | Reference |

| Use of Greener Solvents | Replacing traditional organic solvents with water or bio-based solvents. | Reduced toxicity and environmental impact. | nih.gov |

| Catalysis | Employing highly efficient and recyclable catalysts for bromination and acylation. | Lower energy consumption, reduced waste, and higher atom economy. | nih.govorganic-chemistry.org |

| Mechanochemistry | Performing reactions by grinding solid reactants together. | Reduced or no solvent use, faster reactions, and easier purification. | researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Shorter reaction times and improved yields. | nih.gov |

| Tandem Reactions | Combining multiple reaction steps into a single operation. | Reduced waste, energy, and time. | nih.gov |

Chemoenzymatic and Biocatalytic Routes to Related Precursors

Chemoenzymatic and biocatalytic methods offer a powerful and sustainable alternative to traditional chemical synthesis for producing precursors of this compound. Enzymes can catalyze reactions with high stereo- and regioselectivity under mild conditions, often in aqueous environments.

Halogenase enzymes, for example, are responsible for the biosynthesis of a wide range of halogenated natural products. manchester.ac.uk Some marine organisms have been found to produce halogenated anilines, indicating the existence of enzymes capable of regioselective halogenation of aromatic amines. rsc.org The development of these enzymes as biocatalysts could provide a green route to brominated anilines.

The synthesis of aryl ketones can also be achieved through chemoenzymatic approaches. For instance, tandem reactions combining a metal-catalyzed addition of an arylboronic acid to an aldehyde, followed by an enzymatic oxidation of the resulting alcohol, can produce aryl ketones. nih.gov Aldolases have been engineered to catalyze the enantioselective alkylation of aldehydes, a key step in building up more complex molecular structures. acs.org

The kinetic resolution of racemic mixtures using enzymes is another valuable chemoenzymatic strategy. Lipases, for example, can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. mdpi.com This approach could be applied to resolve racemic precursors in the synthesis of chiral derivatives of this compound.

The table below lists some potential chemoenzymatic and biocatalytic approaches for the synthesis of precursors to this compound.

| Biocatalytic/Chemoenzymatic Approach | Target Transformation | Enzyme Class | Potential Application | Reference |

| Biocatalytic Halogenation | Regioselective bromination of anilines. | Halogenases | Green synthesis of 5-bromo-2-aminophenyl precursors. | manchester.ac.ukrsc.org |

| Tandem Catalysis | Synthesis of aryl ketones from aldehydes. | Oxidoreductases (in combination with metal catalysts) | Formation of the acetophenone moiety. | nih.gov |

| Enantioselective Alkylation | Asymmetric C-C bond formation. | Aldolases | Synthesis of chiral building blocks. | acs.org |

| Kinetic Resolution | Separation of enantiomers. | Lipases, Hydrolases | Production of enantiomerically pure intermediates. | mdpi.com |

Elucidation of Reaction Pathways and Mechanistic Studies of 1 2 Amino 5 Bromophenyl Ethanone

Detailed Mechanistic Investigations of Electrophilic Aromatic Substitution on the Anilino Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.com The mechanism proceeds in two main steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (the Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com This process is the slow, rate-determining step because it temporarily disrupts the stable aromatic system. masterorganicchemistry.com

In the case of 1-(2-Amino-5-bromophenyl)ethanone, the directing effects of the substituents on the aniline (B41778) ring are paramount. The amino (-NH₂) group is a powerful activating group and is ortho-, para-directing. Conversely, the acetyl (-COCH₃) group is a deactivating group and is meta-directing. The bromine (-Br) atom is also deactivating but ortho-, para-directing.

The positions ortho to the amino group are C1 and C3, and the para position is C5 (which is already substituted with bromine). The position meta to the acetyl group is C4. The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to its ortho positions (C3) and para position. Since the para position (C5) is blocked by bromine, and the C1 position is sterically hindered by the adjacent acetyl group, electrophilic attack is most favored at the C3 position. Kinetic studies on the bromination of substituted anilines and aminopyridines confirm that these reactions proceed through the neutral, free base form of the amine. rsc.org

The general mechanism for an electrophilic attack (E⁺) on the molecule is as follows:

Activation of Electrophile : A catalyst, often a Lewis acid, activates the electrophile. lumenlearning.com

Nucleophilic Attack : The electron-rich aniline ring attacks the electrophile (E⁺), preferentially at the C3 position, forming a Wheland intermediate. The positive charge of this intermediate is stabilized by resonance, with significant contribution from the lone pair of the amino group.

Deprotonation : A base removes a proton from the C3 position, restoring the aromaticity of the ring and yielding the final substituted product. masterorganicchemistry.com

Reaction Kinetics and Thermodynamics Governing Key Derivatization Processes

This compound is a common precursor for the synthesis of quinoline (B57606) and quinazolinone derivatives, which are important heterocyclic scaffolds in medicinal chemistry. organic-chemistry.orgnih.govnih.gov The kinetics and thermodynamics of these cyclization reactions are critical for determining reaction feasibility and optimizing yields.

One of the most important reactions is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net Mechanistic studies suggest that the initial step is often a slow, intermolecular aldol (B89426) condensation between the reactants, followed by a rapid cyclization and dehydration to form the quinoline ring. researchgate.net

The synthesis of quinazolinones from 2-aminoacetophenones often involves a cyclocondensation reaction. For instance, the reaction with isocyanates in the presence of a base like sodium hydroxide (B78521) can proceed smoothly even at room temperature to form annulation products. frontiersin.org The reaction kinetics are influenced by factors such as the nature of the reactants, the catalyst used, and the reaction conditions. Copper-catalyzed domino reactions, for example, provide an efficient pathway to 2-substituted quinazolin-4(3H)-ones from alkyl halides and anthranilamides, proceeding through a proposed four-step mechanism. organic-chemistry.org

Probing the Role of the Amino and Carbonyl Functionalities in Nucleophilic and Electrophilic Pathways

The reactivity of this compound is a direct consequence of its amino and carbonyl functionalities.

Amino Group (-NH₂) as a Nucleophile: The primary amino group is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. researchgate.net This nucleophilicity is central to many of its reactions, particularly cyclization reactions where it attacks an electrophilic center to form a new ring. For example, in the synthesis of quinazolines, the amino group can attack a carbonyl carbon or a related electrophilic site in a reaction partner. organic-chemistry.org The nucleophilicity of amino groups in amino acids has been extensively studied, and while pKa values can vary, the inherent reactivity of primary amino groups is relatively consistent. researchgate.net

Carbonyl Group (-COCH₃) as an Electrophile: The carbonyl carbon of the acetyl group is electrophilic due to the polarization of the C=O bond, where the oxygen atom withdraws electron density. nih.govnih.gov This electrophilicity allows it to be attacked by nucleophiles. In intramolecular reactions, such as the Friedländer synthesis, the enolate formed from the acetyl group's α-carbon can act as a nucleophile, but the carbonyl carbon itself is the site of attack in other transformations. For instance, it can be attacked by an external nucleophile or by the molecule's own amino group in a cyclization reaction after the amino group has reacted with another reagent. researchgate.net

The interplay between these two groups is crucial. The nucleophilic amino group and the electrophilic carbonyl group, positioned ortho to each other, facilitate a wide range of cyclocondensation reactions to form fused heterocyclic systems. This arrangement is key to its utility as a building block for quinolines and other related structures.

Solvent Effects and Catalysis in Synthetic Transformations Involving the Compound

The choice of solvent and catalyst is critical in directing the outcome of reactions involving this compound.

Solvent Effects: Solvents can significantly influence reaction rates and selectivity by stabilizing reactants, transition states, or products. In reactions involving polar or charged intermediates, such as the Wheland intermediate in EAS, polar solvents are generally preferred. The effect of solvents on the spectral properties and dipole moments of similar molecules has been studied, revealing that the excited state is often more polar than the ground state, indicating significant charge redistribution upon excitation, a factor that can be relevant in photochemical reactions. nih.gov For synthetic applications, solvents like DMSO, DMF, or alcohols are often employed in cyclization reactions. organic-chemistry.orgnih.gov For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile (B52724) is effective for synthesizing 2-phenylquinazolines from 2-aminobenzophenones. organic-chemistry.org

Catalysis: Catalysis is essential for many transformations of this compound.

Lewis and Brønsted Acids: Lewis acids like FeBr₃ are classic catalysts for halogenation (an EAS reaction). lumenlearning.com Acid catalysts such as p-toluenesulfonic acid are used to promote cyclization reactions in quinazolinone synthesis. organic-chemistry.org

Transition Metal Catalysis: Palladium and copper catalysts are widely used for cross-coupling and C-H activation/functionalization reactions. nih.govorganic-chemistry.org For example, copper(I) bromide catalyzes domino reactions for quinazolinone synthesis, and palladium catalysts are used for direct arylation. organic-chemistry.org Iron catalysts have been shown to be effective in Friedländer annulation reactions. researchgate.net

Photoredox Catalysis: Visible-light-driven photoredox catalysis represents a modern approach, enabling reactions like the oxidative C-N cleavage for quinazolinone synthesis under mild conditions. organic-chemistry.org

The selection of the appropriate catalyst and solvent system is therefore a key consideration for achieving high yields and selectivity in the synthesis of complex molecules from this compound.

Synthetic Transformations and Derivative Chemistry of 1 2 Amino 5 Bromophenyl Ethanone

Transformations Involving the Amino Group: Amidation, Alkylation, and Complex Heterocycle Formation

The amino group of 1-(2-amino-5-bromophenyl)ethanone is a primary site for a multitude of chemical reactions, including cyclization, and the formation of imines, enamines, and Schiff bases. These transformations are fundamental in constructing more complex molecular architectures.

Cyclization Reactions to Form Cinnoline (B1195905) Frameworks and Related Nitrogen Heterocycles

Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide range of biological activities. nih.gov The synthesis of the cinnoline nucleus can be achieved through various methods, with one prominent approach involving the cyclization of arylhydrazones and arylhydrazines. researchgate.net

For instance, 1-(2-amino-4,5-dimethoxyphenyl)ethanone (B1268869) can undergo cyclization with sodium nitrite (B80452) to produce 6,7-dimethoxycinnolin-4-ol. ijper.org This highlights a potential pathway for derivatives of this compound to form corresponding cinnoline structures. The general strategy often involves diazotization of an ortho-aminoaryl ketone followed by intramolecular cyclization.

Another approach involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine, which proceeds through a 2-nitrosobenzaldehyde intermediate to form cinnolines. nih.gov This suggests that with appropriate functional group manipulation, this compound could be a precursor to substituted cinnolines.

Synthesis of Imines, Enamines, and Schiff Bases for Further Elaboration

The reaction of aldehydes and ketones with primary amines is a fundamental transformation that yields imines, also known as Schiff bases. libretexts.org This reaction is reversible and typically catalyzed by acid. libretexts.org The process begins with the nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration leads to the formation of the C=N double bond characteristic of an imine. libretexts.org

Similarly, secondary amines react with aldehydes and ketones to form enamines. libretexts.org The mechanism is analogous to imine formation, but the final step involves the removal of a proton from an adjacent carbon, resulting in a molecule with a double bond next to the nitrogen atom. youtube.com

These reactions are highly valuable as the resulting imines and enamines are important synthetic intermediates. youtube.com For example, imines can be readily hydrolyzed back to the parent aldehyde or ketone and the primary amine under acidic conditions. libretexts.org This reactivity allows for the temporary protection of a carbonyl group or the introduction of nitrogen into a molecule for further functionalization.

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

Common DMGs include amides, carbamates, and tertiary amines. wikipedia.org While the primary amino group in this compound is not a strong DMG itself, it can be readily converted into a more effective directing group, such as an amide. This would direct metalation to the C6 position of the phenyl ring, allowing for selective functionalization at that site. The ketone functionality could also potentially influence the regioselectivity of metalation.

Transformations Involving the Bromine Moiety: Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

The bromine atom on the aromatic ring of this compound provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are central to the construction of complex molecular scaffolds from simpler precursors.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. nih.gov The bromine atom in this compound makes it an excellent substrate for these reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. scirp.org It is a highly effective method for the synthesis of substituted alkynes. scirp.org

Heck Reaction: This reaction involves the coupling of an alkene with an aryl or vinyl halide. rsc.org The Heck reaction is a valuable tool for the formation of substituted alkenes. nih.gov

These palladium-catalyzed reactions have been successfully applied to a wide variety of substrates, and efficient protocols using very low catalyst loadings (in the ppm range) have been developed. rsc.orgscite.ai

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Suzuki | Aryl/Vinyl Halide | Organoboron Compound | Palladium | Biaryl/Substituted Alkene |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Palladium/Copper | Substituted Alkyne |

| Heck | Aryl/Vinyl Halide | Alkene | Palladium | Substituted Alkene |

Copper-Mediated Coupling and Amination Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis and continue to be valuable methods for forming C-N and C-O bonds. acs.org These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol. acs.org While classic Ullmann conditions often require harsh reaction conditions, significant progress has been made in developing milder, more general copper-catalyzed protocols. acs.org

Stereoselective Transformations at the Bromine-Bearing Carbon

The bromine atom in this compound, while part of an aromatic ring, can participate in stereoselective transformations, primarily through metal-catalyzed cross-coupling reactions. These reactions involve the replacement of the bromine atom with another functional group, and the stereochemistry is controlled by the use of chiral ligands on the metal catalyst. For instance, asymmetric Suzuki, Heck, and Sonogashira couplings can be envisioned, where a new carbon-carbon bond is formed at the bromine-bearing position. The use of chiral phosphine (B1218219) ligands in palladium-catalyzed reactions is a common strategy to induce enantioselectivity. The success of these transformations would depend on the careful selection of the chiral ligand, reaction conditions, and the coupling partner to achieve high yields and enantiomeric excesses.

A notable example of achieving stereoselectivity involves the use of vanadyl methoxide (B1231860) complexes with chiral ligands for the asymmetric 1,2-oxytrifluoromethylation of styrenes. nih.gov In these reactions, chiral vanadyl complexes bearing substituted N-salicylidene-t-leucinate templates, such as those with 3-(2,5-dimethyl)phenyl-5-bromophenyl and 3-t-butyl-5-bromophenyl groups, have been shown to be effective. nih.gov These catalysts can produce (R)- or (S)-cross-coupling products with moderate to good enantiomeric excesses, depending on the specific ligand and substrate used. nih.gov

Transformations Involving the Acetophenone (B1666503) Moiety: Carbonyl and α-Carbon Functionalizations

The acetophenone portion of this compound offers two primary sites for chemical modification: the carbonyl group and the adjacent α-carbon (the active methylene (B1212753) group).

Reduction, Oxidation, and Organometallic Additions to the Carbonyl Group

The carbonyl group of this compound can undergo a variety of transformations.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. For asymmetric reduction, chiral borohydride (B1222165) reagents prepared from borane (B79455) and chiral amino alcohols can be employed, yielding the corresponding chiral 1-(2-Amino-5-bromophenyl)ethanol with high enantioselectivity. rsc.org

Oxidation: While direct oxidation of the ketone is not typical, the acetyl group can be a precursor to other functionalities. For instance, oxidation with reagents like selenium dioxide can yield the corresponding phenylglyoxal (B86788) derivative. mdpi.com This intermediate can then be used in further synthetic steps. A specific example is the selective oxidation of the methylene group in a related compound, 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine, to a ketone. google.com

Organometallic Additions: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. youtube.comsaskoer.ca This reaction proceeds through a nucleophilic attack on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. youtube.com This allows for the introduction of a wide range of alkyl, aryl, or vinyl groups.

Condensation and Annulation Reactions Employing the Active Methylene Group

The α-carbon of the acetophenone moiety possesses acidic protons, making it an active methylene group that can participate in various condensation and annulation reactions. These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds.

Condensation Reactions: The active methylene group can react with aldehydes and other electrophiles in condensation reactions. For example, it can undergo Knoevenagel condensation with aldehydes. nih.govnih.gov It can also react with compounds like 3-formylchromone to yield various condensation products. nih.gov

Annulation Reactions: The reactivity of the active methylene group is crucial for annulation reactions, which involve the formation of a new ring. This is a common strategy for synthesizing fused heterocyclic systems. For example, reactions with appropriate precursors can lead to the formation of pyrimidines, thiazepines, and other heterocyclic structures. nih.gov

Design and Synthesis of Multi-Component Reaction Products Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates structural features from each reactant. nih.govnih.gov this compound, with its multiple reactive sites (the amino group, the bromine atom, the carbonyl group, and the active methylene group), is an excellent candidate for the design of novel MCRs.

The design of MCRs involving this compound can lead to the rapid generation of diverse and complex molecular scaffolds. For instance, the amino group can participate in reactions like the Ugi or Passerini reactions, while the active methylene group can be involved in Hantzsch-type or Biginelli-type reactions. The bromine atom also provides a handle for post-MCR modifications through cross-coupling reactions.

An example of a design strategy involves a three-component reaction between an aminopyrazole, pyruvic acid, and an aromatic aldehyde to synthesize pyrazolo[3,4-b]pyridine derivatives. mdpi.com Similarly, the Groebke-Blackburn-Bienaymé three-component reaction utilizes an aminoazole, an aldehyde, and an isocyanide to produce fused imidazoles. mdpi.com These examples highlight the potential for designing MCRs that utilize the reactive functionalities present in this compound to build complex heterocyclic systems.

Stereochemical Control in Derivative Synthesis

Achieving stereochemical control in the synthesis of derivatives from this compound is crucial for applications where specific stereoisomers are required. This can be accomplished through various asymmetric synthesis strategies.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For example, the use of pseudoephedrine as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols from arylglyoxals has been reported. researchgate.net

Chiral Catalysts: The use of chiral catalysts is a powerful method for achieving high enantioselectivity. As mentioned earlier, chiral ligands in metal-catalyzed cross-coupling reactions can control the stereochemistry at the bromine-bearing carbon. nih.gov Similarly, chiral Brønsted acids or organocatalysts can be used to control the stereochemistry of reactions involving the carbonyl or active methylene groups. researchgate.net For instance, quinine-derived urea (B33335) has been used as a stereoselective catalyst in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence. researchgate.net

Substrate Control: In some cases, the inherent chirality of a starting material can influence the stereochemical outcome of a reaction. While this compound itself is achiral, its derivatives can be designed to have stereocenters that direct further transformations.

The stereoselective synthesis of 2-amino-1,3-diols, for example, is a key step in the synthesis of biologically active sphingolipid analogues. nih.gov Strategies for this often involve the stereoselective insertion of alcohol and amino groups or the formation of a bond between two chiral centers. nih.gov These principles can be applied to the synthesis of chiral derivatives of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies for Derivatives of 1 2 Amino 5 Bromophenyl Ethanone

Comprehensive NMR Spectroscopic Studies for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. For derivatives of 1-(2-amino-5-bromophenyl)ethanone, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the molecular framework.

¹H NMR spectra are used to identify the number of different types of protons and their neighboring environments. In a typical derivative, the aromatic protons on the brominated ring appear as distinct multiplets or doublets in the downfield region (typically 6.5-8.0 ppm). The protons of the amino group (-NH₂) often present as a broad singlet, and the methyl protons of the acetyl group (-COCH₃) appear as a sharp singlet in the upfield region (around 2.5 ppm).

¹³C NMR spectra reveal the number of non-equivalent carbon atoms. The carbonyl carbon (C=O) is characteristically found far downfield (190-200 ppm). Aromatic carbons resonate in the 110-150 ppm range, with their specific shifts influenced by the positions of the bromo, amino, and acetyl substituents. The methyl carbon appears significantly upfield.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons, particularly within the aromatic ring. nih.gov

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting structural fragments. For instance, an HMBC correlation between the methyl protons and the carbonyl carbon confirms the acetyl group, while correlations from aromatic protons to the carbonyl carbon establish its position on the ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Derivative of this compound This table is a representative example based on known chemical shift ranges for similar functional groups.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| -CH ₃ | ~2.5 (s, 3H) | ~28 | C=O |

| C =O | - | ~198 | - |

| Aromatic C-H | ~6.8-7.8 (m) | ~115-145 | C=O, Other Aromatic C |

| Aromatic C -NH₂ | - | ~145 | - |

| Aromatic C -Br | - | ~110 | - |

| -NH ₂ | ~5.0 (br s, 2H) | - | Aromatic C |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. nih.gov For derivatives of this compound, HRMS provides irrefutable confirmation of the molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity in the mass spectrum.

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the protonated molecule. nih.gov This analysis provides valuable structural information by identifying stable fragment ions. Common fragmentation patterns for these derivatives include:

Loss of a methyl radical (•CH₃) from the acetyl group to form an [M-15]⁺ ion.

α-cleavage resulting in the loss of the acetyl group (CH₃CO•) to generate a stable aminobenzoyl cation.

Loss of ammonia (B1221849) (NH₃) or subsequent fragments from the amino group.

Cleavage of the C-Br bond , although less common, can also be observed.

By analyzing these fragments, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Table 2: HRMS Data for a Hypothetical Derivative C₉H₁₀BrNO₂

| Ion Formula | Calculated m/z | Found m/z | Mass Difference (ppm) | Assignment |

|---|---|---|---|---|

| [C₉H₁₀⁷⁹BrNO₂ + H]⁺ | 243.9968 | 243.9971 | 1.2 | [M+H]⁺ |

| [C₉H₁₀⁸¹BrNO₂ + H]⁺ | 245.9947 | 245.9950 | 1.2 | [M+2+H]⁺ |

| [C₈H₇⁷⁹BrNO + H]⁺ | 200.9760 | 200.9763 | 1.5 | [M-C₂H₃O]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational state. These methods are complementary and rely on the vibrations of molecular bonds. nih.gov

Infrared (IR) Spectroscopy is particularly useful for identifying polar bonds. For derivatives of this compound, the IR spectrum shows several characteristic absorption bands. rigaku.com

N-H stretching: The primary amine (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=O stretching: A strong, sharp absorption band for the ketone carbonyl group is observed in the region of 1650-1680 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring.

C=C stretching: Aromatic ring vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region.

C-N stretching: This vibration is typically found in the 1250-1350 cm⁻¹ range.

C-Br stretching: A characteristic band for the carbon-bromine bond appears in the fingerprint region, usually between 500-650 cm⁻¹.

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, is highly effective for analyzing non-polar bonds and symmetric vibrations. It is particularly useful for observing the C-C backbone of the aromatic ring and can provide complementary information to the IR spectrum.

Table 3: Key Infrared Absorption Frequencies for this compound Derivatives

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | Symmetric & Asymmetric Stretch | Amine (N-H) |

| 3000 - 3100 | Stretch | Aromatic (C-H) |

| 2850 - 2960 | Stretch | Aliphatic (C-H) |

| 1650 - 1680 | Stretch | Ketone (C=O) |

| 1450 - 1600 | Stretch | Aromatic (C=C) |

| 500 - 650 | Stretch | C-Br |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. iucr.org This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry. It is considered the gold standard for structural proof. nih.gov

For a derivative of this compound, a suitable single crystal is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are determined. iucr.org Studies on related structures, such as 2-amino-4-(4-bromophenyl)-6-ferrocenylpyridine-3-carbonitrile, reveal detailed structural parameters. growingscience.com The analysis also elucidates intermolecular interactions, such as hydrogen bonding involving the amino group and π-π stacking of the aromatic rings, which govern the crystal packing arrangement. growingscience.com

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Derivative This table presents typical data obtained from a single-crystal X-ray analysis of a related organobromine compound. growingscience.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.250 |

| b (Å) | 7.451 |

| c (Å) | 20.698 |

| β (°) | 97.729 |

| Volume (ų) | 1872.2 |

| Z (molecules/cell) | 4 |

| Key Bond Length (Å) | C-Br: ~1.90, C=O: ~1.22, C-N: ~1.37 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Derivatives

When a derivative of this compound is chiral, meaning it is non-superimposable on its mirror image, chiroptical spectroscopy becomes essential for assigning its absolute stereochemistry. Chirality can be introduced, for example, through reactions at the carbonyl group or by substitution with a chiral moiety. The primary techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores (light-absorbing groups). In these derivatives, the key chromophores are the acetyl-substituted aromatic ring and the carbonyl group.

The sign and magnitude of the Cotton effect —the characteristic peak-and-trough shape in a CD or ORD spectrum near a chromophore's absorption maximum—can be correlated with the absolute configuration of the stereocenter. By applying empirical rules (like the Octant Rule for ketones) or by comparing experimental spectra with those predicted from quantum chemical calculations, the (R) or (S) configuration of a chiral derivative can be determined.

While specific data for chiral derivatives of this compound are not widely reported, the application of these techniques would be a critical and mandatory step in the characterization of any such newly synthesized chiral molecule.

Computational Chemistry and Theoretical Studies on 1 2 Amino 5 Bromophenyl Ethanone and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to examine the electronic and structural properties of molecules. researchgate.net For acetophenone (B1666503) and its substituted derivatives, DFT calculations, often using protocols like B3LYP/CEP-121G, can systematically predict how substituents like bromine affect the molecule. researchgate.net Such studies calculate optimized structures, total energies, thermodynamic data, and various electronic properties. researchgate.net

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com Studies on bromoacetophenone isomers have shown that the introduction of a bromine atom decreases the energy gap compared to the parent acetophenone molecule, suggesting increased reactivity. researchgate.net The positions of the HOMO and LUMO orbitals also indicate the likely sites for electrophilic and nucleophilic attacks, respectively. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the electron density around a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. mdpi.comnih.gov These maps are instrumental in predicting sites for intermolecular interactions, such as hydrogen bonding. nih.gov For derivatives of 1-(2-Amino-5-bromophenyl)ethanone, the MEP would highlight the nucleophilic character of the amino group and the electrophilic character of the carbonyl carbon.

Furthermore, DFT is used to predict spectroscopic properties. Theoretical calculations of vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. researchgate.netnih.gov A strong correlation between calculated and observed frequencies validates the computed geometry and electronic structure. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π*). nih.gov

Table 1: Example of DFT-Calculated Properties for Bromoacetophenone Isomers This table is illustrative, based on data for related compounds to demonstrate the outputs of DFT calculations.

| Property | Acetophenone | 2-Bromoacetophenone | 3-Bromoacetophenone | 4-Bromoacetophenone |

|---|---|---|---|---|

| Total Energy (Hartree) | -421.35 | -2998.12 | -2998.13 | -2998.13 |

| HOMO Energy (eV) | -6.54 | -6.68 | -6.71 | -6.62 |

| LUMO Energy (eV) | -1.51 | -1.89 | -1.92 | -1.95 |

| Energy Gap (ΔE) (eV) | 5.03 | 4.79 | 4.79 | 4.67 |

| Dipole Moment (Debye) | 3.01 | 3.87 | 2.51 | 2.29 |

Data adapted from theoretical studies on substituted acetophenones. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions and Conformation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations are particularly useful for understanding how these molecules interact with biological targets, such as proteins or nucleic acids, and for exploring their conformational flexibility. genominfo.org

In a typical MD simulation protocol, the ligand (the derivative compound) is placed in a simulated environment, often a solvated protein binding site. genominfo.org The system's energy is minimized, and then it is gradually heated and equilibrated to physiological conditions. The simulation then runs for a specific period, from nanoseconds to microseconds, tracking the trajectory of every atom. genominfo.org

Analysis of the MD trajectory can reveal:

Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the binding pose obtained from molecular docking. A stable RMSD suggests a persistent interaction. genominfo.org

Conformational Changes: MD simulations show how the ligand and the protein adapt to each other's presence. The ligand may adopt different conformations within the binding pocket, and the protein side chains may reorient to optimize interactions.

Intermolecular Interactions: The simulation can quantify the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein over time. This helps to identify the key residues responsible for binding affinity. genominfo.org

Flexibility: Root Mean Square Fluctuation (RMSF) analysis can be performed to identify which parts of the ligand and protein are rigid and which are flexible. genominfo.org

For example, MD simulations have been used to explore the inhibitory potential of amiloride (B1667095) analogs against the SARS-CoV-2 envelope protein. genominfo.org These simulations, running for up to a microsecond, revealed that the ligands could bind stably and alter the native structure and flexibility of the protein, providing insights into their mechanism of action. genominfo.org A similar approach could be applied to derivatives of this compound to evaluate their potential as inhibitors of specific enzymes or receptors.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly using DFT, are a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.govdiva-portal.org These methods allow chemists to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov This provides a detailed, step-by-step understanding of how a reaction proceeds.

For reactions involving this compound or its derivatives, quantum chemical calculations can:

Propose and Validate Reaction Pathways: When a reaction can proceed through multiple possible pathways, calculations can determine the most energetically favorable route by comparing the activation energies of the transition states for each step. nih.gov For instance, studies on the formation of dihydrothiophenes have used DFT to distinguish between a mechanism involving an S_N2 substitution and one proceeding through intramolecular nucleophilic addition followed by elimination. nih.gov

Analyze Transition State Structures: The geometry of a transition state provides insight into the bond-forming and bond-breaking processes occurring at the climax of a reaction step. Analyzing these structures helps to understand the factors that control the reaction rate and selectivity.

Explain Stereoselectivity and Regioselectivity: By comparing the energies of transition states leading to different stereoisomers or regioisomers, chemists can predict and explain the observed product distribution in stereoselective or regioselective reactions. diva-portal.org

Investigate Tautomeric Equilibria: For molecules that can exist as multiple tautomers, such as the thiosemicarbazones derived from acetophenones, DFT calculations can determine the relative stabilities of the different forms (e.g., keto vs. enol) and the energy barriers for their interconversion. nih.govscirp.org This is critical as the reactivity of a molecule is determined by the specific tautomer that is present. scirp.org

These computational investigations provide mechanistic insights that are often difficult to obtain through experimental means alone and are invaluable for optimizing reaction conditions and designing new synthetic routes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are essential tools in drug discovery and materials science for predicting the activity of untested compounds, optimizing lead molecules, and performing virtual screening. researchgate.netnih.gov

The development of a QSAR/QSPR model for derivatives of this compound would involve the following steps:

Data Set Assembly: A series of derivatives is synthesized, and their biological activity (e.g., IC₅₀ values against an enzyme) or a specific property is measured. nih.gov This dataset is then typically divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topological (e.g., connectivity indices), physicochemical (e.g., logP), electronic (e.g., HOMO/LUMO energies), and spatial (e.g., molecular shape) properties. nih.gov

Model Building: Statistical methods are used to build a mathematical equation that links a selection of the most relevant descriptors to the observed activity. researchgate.net Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN) and Genetic Function Approximation (GFA). nih.gov

Validation: The model's predictive power is rigorously assessed using both internal validation (e.g., cross-validation, Q²) and external validation with the test set (e.g., predictive R², R²_pred). nih.gov

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to explain the structure-activity relationship in terms of steric, electronic, and other 3D properties. nih.gov Such studies on pyrimido-isoquinolin-quinone derivatives have successfully guided the design of new compounds with enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus. nih.gov A QSAR model for derivatives of this compound could similarly identify the key structural features required for a specific biological effect, guiding further synthetic efforts.

Table 2: Common Descriptor Types Used in QSAR/QSPR Modeling

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and shape |

| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (TPSA) | Hydrophobicity, polarizability, transport properties |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Electron distribution, reactivity, polarizability |

| Spatial / 3D | Molecular volume, Surface area, Principal moments of inertia | 3D shape and size of the molecule |

Based on general principles of QSAR/QSPR modeling. researchgate.netnih.gov

In Silico Screening and Ligand Design Based on Derivatives

In silico screening and rational ligand design are computational strategies that leverage the structural information of a biological target to identify and create new, potent ligands. nih.gov Starting with a scaffold like this compound, these methods can be used to design a library of derivatives and predict their binding affinity for a specific protein target, such as an enzyme or receptor. ijpsjournal.com

The typical workflow for in silico screening and design includes:

Target Selection and Preparation: A high-resolution 3D structure of the target protein is obtained, typically from the Protein Data Bank (PDB). The structure is prepared by adding hydrogens, assigning charges, and defining the binding site.

Virtual Library Generation: A virtual library of derivatives is created by computationally adding various substituents (R-groups) at different positions on the parent scaffold.

Molecular Docking: Each compound in the virtual library is "docked" into the binding site of the target protein. Docking algorithms predict the preferred binding pose of the ligand and estimate its binding affinity using a scoring function. ijpsjournal.comekb.eg Compounds with high docking scores are considered potential hits.

Filtering and Prioritization: The docked compounds are filtered based on various criteria. This often includes applying Lipinski's "Rule of Five" to assess drug-likeness and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to eliminate compounds with likely poor pharmacokinetic profiles or toxicity issues. ijpsjournal.comekb.eg

Lead Optimization: The most promising hits from the screening process are selected as leads. Their binding modes are analyzed in detail to understand the key interactions driving affinity. This information is then used to design a second generation of derivatives with improved potency and properties. nih.gov

This approach was successfully used to design novel 1,3,4-thiadiazole (B1197879) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase. ijpsjournal.com By designing analogues and evaluating them through docking and ADMET screening, researchers identified ten molecules with predicted binding scores superior to the standard drug erlotinib, marking them for future synthesis. ijpsjournal.com This demonstrates how in silico methods can efficiently explore vast chemical space and prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources in the drug discovery process.

Advanced Applications and Emerging Research Frontiers for 1 2 Amino 5 Bromophenyl Ethanone Derivatives

Utility in the Synthesis of Pharmacologically Active Scaffolds and Intermediates

The strategic placement of reactive sites on 1-(2-Amino-5-bromophenyl)ethanone makes it a sought-after precursor for a range of heterocyclic compounds with demonstrated biological activity. lookchem.com Its ability to participate in various cyclization and functionalization reactions has positioned it as a key starting material in medicinal chemistry.

Design and Synthesis of Cinnoline-Based Kinase Inhibitors and Modulators

Cinnoline (B1195905), a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities. One of the key synthetic routes to the cinnoline nucleus involves the cyclization of ortho-substituted aminophenyl compounds. The amino and acetyl groups of this compound provide the necessary functionalities for constructing the pyridazine (B1198779) ring of the cinnoline system.

Research has focused on cinnoline-based molecules as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. For instance, novel cinnoline-3-carboxamides have been developed as potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in the pathogenesis of Parkinson's disease. While specific examples detailing the direct use of this compound in the synthesis of these exact inhibitors are not prevalent in the literature, its structure is ideally suited for the synthesis of such cinnoline scaffolds. The general synthetic strategies often involve the diazotization of the amino group followed by intramolecular cyclization. The bromo-substituent can be retained for modulating physicochemical properties or used as a handle for further diversification of the molecule through cross-coupling reactions.

| Kinase Target Example | Cinnoline Derivative Type | Potential Role of this compound |

| LRRK2 | Cinnoline-3-carboxamides | Serves as a key starting material for the formation of the core cinnoline ring structure. |

| Various oncogenic kinases | Substituted cinnolines | The bromo-substituent allows for the introduction of diverse chemical groups to optimize kinase binding and selectivity. |

Precursors for Novel Drug Discovery Leads and Prodrug Strategies

Beyond kinase inhibitors, this compound serves as a precursor to other classes of pharmacologically active molecules. Its structural motifs are found in various drug discovery leads. For example, the 2-aminobenzophenone (B122507) core, a close structural relative, is a well-known precursor to the benzodiazepine (B76468) class of drugs, which have significant therapeutic applications as anxiolytics, sedatives, and anticonvulsants. caymanchem.com The amino and ketone functionalities of this compound can undergo condensation reactions with other reagents to form these seven-membered heterocyclic systems.

Furthermore, the presence of an amino group opens up possibilities for its use in prodrug strategies. nih.govnih.gov Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. The amino group of a derivative of this compound could be acylated with an amino acid or a peptide, for instance, to improve the solubility or pharmacokinetic profile of a parent drug. nih.gov This approach can enhance drug delivery and targeting to specific tissues or cells. nih.gov

| Application | Relevant Functional Groups | Example of Potential Use |

| Benzodiazepine Synthesis | Aromatic amine, Ketone | Precursor for the synthesis of the diazepine (B8756704) ring. caymanchem.com |

| Prodrug Design | Aromatic amine | Can be modified with promoieties to enhance drug properties. nih.govnih.gov |

Development of Agrochemicals and Bioactive Compounds

The utility of this compound and its derivatives extends beyond pharmaceuticals into the realm of agrochemicals. Cinnoline derivatives, which can be synthesized from this precursor, have been reported to possess fungicidal and bactericidal properties, making them candidates for the development of new crop protection agents. The structural diversity that can be achieved by modifying the cinnoline scaffold allows for the fine-tuning of biological activity against specific plant pathogens.

The term "bioactive compounds" encompasses a broad range of molecules that have an effect on living organisms. The versatile chemistry of this compound allows for its incorporation into a wide array of molecular frameworks, leading to the discovery of novel bioactive compounds with potential applications in various fields of life science research. lookchem.com

Applications in Bioconjugation Chemistry and Protein Modification Research

The functional groups present in this compound—an amine and a ketone—are valuable handles for bioconjugation, the process of linking molecules to biomolecules such as proteins. nih.gov While direct applications of this specific compound in bioconjugation are an emerging area, its chemical properties suggest significant potential.

Development of Site-Specific Labeling Reagents for Proteins and Peptides

Site-specific labeling of proteins is a powerful tool for studying their function, localization, and interactions. The ketone group of this compound can be exploited for this purpose. Ketones can react with hydrazides or alkoxyamines to form stable hydrazone or oxime linkages, respectively, under mild, biocompatible conditions. nih.gov This reaction is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.

A derivative of this compound could be functionalized with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) and then used to label a protein that has been engineered to contain a reactive hydrazide or alkoxyamine group. The amino group on the phenyl ring provides a convenient point for attaching these reporter molecules. The bromo-substituent could also be used for further modifications, for example, through palladium-catalyzed cross-coupling reactions to introduce additional functionalities. acs.org

| Functional Group | Reaction Partner | Linkage Formed | Application in Labeling |

| Ketone | Hydrazide | Hydrazone | Covalent attachment of probes to proteins. nih.gov |

| Ketone | Alkoxyamine | Oxime | Stable, bioorthogonal labeling. nih.gov |

| Aromatic Amine | Activated esters, etc. | Amide | Attachment of reporter groups to the labeling reagent. |

| Bromo-phenyl | Organoboron reagents, etc. | Carbon-carbon bond | Further functionalization of the labeling reagent. acs.org |

Synthesis of Bio-Orthogonal Linkers for Conjugate Vaccine and Antibody-Drug Conjugate Development

The principles of bioconjugation are central to the development of advanced therapeutics such as conjugate vaccines and antibody-drug conjugates (ADCs). nih.gov ADCs, for example, consist of a monoclonal antibody linked to a cytotoxic drug, allowing for targeted delivery of the drug to cancer cells. The linker that connects the antibody and the drug is a critical component of an ADC.

Role in Materials Science and Polymer Chemistry Research

Derivatives of this compound serve as versatile building blocks in the realm of materials science and polymer chemistry. The presence of the amino group, the acetyl moiety, and the reactive bromine atom on the phenyl ring allows for a variety of chemical transformations, leading to the creation of functional monomers and precursors for advanced materials with tailored electronic and photophysical properties.

Synthesis of Functional Monomers for Polymerization

A key application of this compound in polymer chemistry is its use as a starting material for the synthesis of quinoline-containing monomers. The Friedländer annulation is a classic and straightforward method for constructing quinoline (B57606) rings, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.govjk-sci.comorganic-chemistry.org This reaction is highly versatile and can be catalyzed by various acids or bases. jk-sci.com